- Preparation of 3-tetrazolylpyrazolopyridines as cardiovascular agents, World Intellectual Property Organization, , ,
Cas no 956010-87-0 (3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine)
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine structure](https://de.kuujia.com/scimg/cas/956010-87-0x500.png)
956010-87-0 structure
Produktname:3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
CAS-Nr.:956010-87-0
MF:C7H4F3N3
MW:187.121971130371
MDL:MFCD13178059
CID:1027878
PubChem ID:53439479
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
- 3-Trifluomethyl-7-aza-1H-indazloe
- 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (ACI)
- PB34756
- 3-(trifluoromethyl)-1h-pyrazolo[3,4-b]-pyridine
- SCHEMBL1496225
- 956010-87-0
- DS-12786
- SY097349
- DB-012057
- CS-0030490
- AKOS016001361
- Q-103537
- MFCD13178059
- DTXSID60701940
- 3-(Trifluoromethyl)pyrazolo[3,4-b]pyridine
-
- MDL: MFCD13178059
- Inchi: 1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13)
- InChI-Schlüssel: TVDKAMJFPZJIKB-UHFFFAOYSA-N
- Lächelt: FC(C1C2C(=NC=CC=2)NN=1)(F)F
Berechnete Eigenschaften
- Genaue Masse: 187.03600
- Monoisotopenmasse: 187.03573163g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 194
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 41.6Ų
- XLogP3: 1.7
Experimentelle Eigenschaften
- PSA: 41.57000
- LogP: 1.97670
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB448414-250 mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine; . |
956010-87-0 | 250MG |
€74.60 | 2022-06-10 | ||
TRC | T797355-100mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 100mg |
$ 65.00 | 2022-06-02 | ||
Apollo Scientific | PC904498-10g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 95% | 10g |
£169.00 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR425-200mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 200mg |
63.0CNY | 2021-07-12 | |
TRC | T797355-50mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T81190-1g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 1g |
¥53.0 | 2024-07-18 | |
abcr | AB448414-10 g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine; . |
956010-87-0 | 10g |
€362.20 | 2022-06-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121995-5G |
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 5g |
¥ 475.00 | 2023-04-12 | |
Alichem | A049000055-5g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 95% | 5g |
$374.57 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR425-5g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 5g |
1028.0CNY | 2021-07-12 |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -75 °C; 4 h, -75 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -75 °C; 4 h, -75 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
Referenz
- Fused pyrazole derivatives as cardiovascular agents, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 4 h, -75 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 6 h, 70 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 6 h, 70 °C
Referenz
- Identification of acidic heterocycle-substituted 1H-pyrazolo[3,4-b]pyridines as soluble guanylate cyclase stimulatorsBioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1197-1200,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt → reflux; overnight, reflux
Referenz
- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 4 h, -78 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; -78 °C → -40 °C; -40 °C → -75 °C; 6 h, -75 °C → 70 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; -78 °C → -40 °C; -40 °C → -75 °C; 6 h, -75 °C → 70 °C
Referenz
- Use of 3-(trifluoromethyl)-1H-pyrazolo-[3,4-b]pyridine as a versatile building blockTetrahedron, 2015, 71(34), 5597-5601,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 10 h, reflux
Referenz
- Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride as intermediate of riociguat for treating human chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH), China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt → reflux; overnight, reflux
Referenz
- Preparation of 1H-pyrazolo[3,4-b]pyridine compounds useful for inhibiting Raf kinase, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -5 - 0 °C; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; 6 h, 60 °C
1.4 Reagents: Water ; 30 min, 100 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; 6 h, 60 °C
1.4 Reagents: Water ; 30 min, 100 °C
Referenz
- Preparation of azabicyclo compounds and salts thereof as inhibitors of heat-shock proteins HSP 90, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 18 h, rt; 35 min, 100 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt; 20 min, 100 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt; 20 min, 100 °C
Referenz
- Preparation of 4-(fused pyrazolyl) phenylmethylamines which potentiate AMPA receptor, World Intellectual Property Organization, , ,
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Raw materials
- 2-Fluoro-3-trifluoroacetylpyridine
- 2-Fluoropyridine
- 1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Preparation Products
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Verwandte Literatur
-
Ashok Kale,Nagaraju Medishetti,Sirisha Kanugala,Ganesh Kumar C,Krishnaiah Atmakur Org. Biomol. Chem. 2019 17 3186
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:956010-87-0)3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Reinheit:99%
Menge:25g
Preis ($):239.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:956010-87-0)3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung